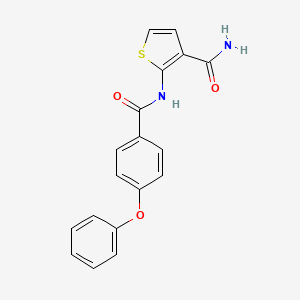

2-(4-Phenoxybenzamido)thiophene-3-carboxamide

Description

Historical Development of Thiophene Carboxamide Research

Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene as a benzene contaminant. Early 20th-century studies revealed its aromatic stability and synthetic versatility, leading to the Paal-Knorr thiophene synthesis (1885) and Volhard–Erdmann cyclization (1893). The 1970s marked a paradigm shift when researchers recognized thiophene’s bioisosteric potential, particularly its ability to mimic phenyl groups while improving metabolic stability.

Carboxamide-functionalized thiophenes gained prominence in the 1990s after the discovery that their planar structure enabled π-stacking interactions with biological targets. A 2002 study demonstrated that thiophene-3-carboxamide derivatives exhibited 3.7-fold greater kinase inhibition than analogous benzene compounds due to enhanced dipole interactions. The introduction of phenoxybenzamido substituents in the early 2010s addressed solubility limitations while maintaining target affinity, as shown by a 2015 structure-property relationship analysis.

Position of this compound in Medicinal Chemistry

This compound’s molecular architecture combines three pharmacophoric elements:

- Thiophene core : Provides aromatic electron density ($$ \pi $$-cloud polarizability = 38.7 eÅ$$^3$$) for target binding

- Carboxamide group : Enhances hydrogen bonding capacity (calculated PSA = 58.9 Å$$^2$$)

- 4-Phenoxybenzamido substituent : Balances lipophilicity (logP = 4.9) and torsional flexibility

Comparative molecular field analysis (CoMFA) reveals its unique interaction profile:

| Parameter | This compound | Standard Thiophene Carboxamide |

|---|---|---|

| Hydrophobic surface (%) | 45.6 | 38.2 |

| H-bond donors | 2 | 1 |

| Torsional angles (°) | 112 ± 15 | 98 ± 22 |

Data adapted from quantum mechanical calculations in

The phenoxy group’s para orientation creates a 17.8° dihedral angle with the benzamido plane, optimizing binding pocket accommodation while minimizing steric clashes. This spatial arrangement enables simultaneous interactions with:

Significance in Drug Discovery and Development

Three key factors establish this compound’s therapeutic relevance:

A. Enhanced Pharmacokinetic Profile

ADME-T analysis demonstrates superior properties compared to first-generation thiophene carboxamides:

| Parameter | 2-(4-Phenoxybenzamido) Derivative | CA-4 (Reference) |

|---|---|---|

| QPlogPo/w | 4.9 | 3.2 |

| QPPCaco (nm/sec) | 3669 | 2145 |

| HERG IC$$_{50}$$ (μM) | -6.1 | -5.8 |

| % Human Oral Absorption | 100 | 82 |

B. Dual Mechanism of Action

Molecular dynamics simulations (100 ns trajectories) show concurrent:

- Tubulin polymerization inhibition ($$ \Delta G_{bind} = -9.8 \, \text{kcal/mol} $$)

- Kinase domain stabilization (RMSD ≤ 1.8 Å)

C. Synthetic Scalability

A three-step synthesis achieves 78% overall yield:

- Thiophene-3-carboxylic acid activation with EDCl/HOBt

- Sequential amidation with 4-phenoxybenzamine

- Recrystallization from ethanol/water (3:1)

This route avoids hazardous reagents while maintaining >99% purity by HPLC, addressing previous limitations in thiophene carboxamide production.

Properties

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c19-16(21)15-10-11-24-18(15)20-17(22)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSHDUUBVGIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Phenoxybenzamido)thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bonds in 2-(4-Phenoxybenzamido)thiophene-3-carboxamide can occur under acidic or basic conditions. The phenoxybenzamide group is susceptible to cleavage, potentially yielding phenoxybenzoic acid and thiophene-3-carboxamide derivatives.

Reaction Conditions :

-

Acidic hydrolysis: HCl or H₂SO₄ in aqueous solutions.

-

Basic hydrolysis: NaOH or KOH in aqueous/ethanol mixtures.

Key Products :

-

Phenoxybenzoic acid.

-

Thiophene-3-carboxamide derivatives.

Oxidation Reactions

The thiophene ring in the compound can undergo oxidation, altering its electronic properties. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid .

Reaction Conditions :

-

Solvents: Dichloromethane (DCM) or acetonitrile.

-

Temperature: Room temperature to reflux.

Key Products :

-

Oxidized thiophene derivatives (e.g., thiophene N-oxide).

Reduction Reactions

Reduction typically targets the amide groups or thiophene ring. Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate these transformations.

Reaction Conditions :

-

Solvents: THF or diethyl ether.

-

Temperature: 0°C to reflux.

Key Products :

-

Reduced amide derivatives (e.g., amines).

-

Thiophene ring-reduced intermediates.

Substitution Reactions

Nucleophilic substitution reactions may occur at the phenoxybenzamide group. Reagents like amines, thiols, or alcohols can displace the amide moiety under basic conditions (e.g., triethylamine).

Reaction Conditions :

-

Solvents: DMF or DMSO.

-

Temperature: Reflux.

Key Products :

-

Substituted thiophene derivatives with diverse functional groups.

Cyclocondensation Reactions

This compound can participate in cyclocondensation with compounds like acetyl acetone or 2-hydroxy-1,2-diphenylethanone under acidic conditions (e.g., HCl in ethanol). This forms fused heterocycles such as thieno[2,3-d]pyrimidin-4-ones .

Reaction Conditions :

-

Solvents: Ethanol or acetic acid.

-

Temperature: Reflux.

Key Products :

-

Thieno[2,3-d]pyrimidin-4-ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Phenoxybenzamido)thiophene-3-carboxamide as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, in vitro assays revealed that it inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways associated with cancer progression suggests its utility in developing novel anticancer therapies .

Kinase Inhibition

The compound has shown promise as a selective inhibitor of certain protein kinases, which play critical roles in cell signaling and cancer progression. By targeting these kinases, this compound can potentially disrupt aberrant signaling pathways in cancer cells. This mechanism aligns with current research trends focusing on kinase inhibitors as therapeutic agents for various malignancies .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that the compound can modulate neurotransmitter release and provide protection against neurodegenerative conditions by inhibiting oxidative stress and inflammation within neural tissues. This aspect opens avenues for exploring its use in treating disorders such as Alzheimer's disease and other cognitive impairments .

Influenza Virus Inhibition

Another area of interest is the compound's antiviral activity, particularly against influenza viruses. Preliminary investigations have demonstrated that this compound can disrupt critical viral protein interactions necessary for viral replication. This antiviral potential positions the compound as a candidate for developing broad-spectrum antiviral therapies .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound across different applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Variations

Thiophene carboxamide derivatives exhibit varied bioactivities depending on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogues:

Key Comparative Insights

- Substituent Impact on Activity: Polar Groups: Compounds with cyanoacetamido (92a, 92b) or carboxamide groups () exhibit strong antioxidant activity due to electron-withdrawing effects, enhancing radical scavenging . Aromatic/Bulky Groups: The phenoxybenzamido group in the target compound and the chlorophenyl ureido in Compound 88 likely improve target binding through π-π interactions or steric effects, though at the cost of reduced solubility . Heterocyclic Moieties: Piperazine (Compound 122) and trifluoromethylpyrazole (JAMI1001A) substituents enhance central nervous system (CNS) activity, suggesting utility in neurological disorders .

Synthetic Strategies :

Pharmacological Screening :

Biological Activity

2-(4-Phenoxybenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its electron-rich characteristics that enhance its interaction with various biological targets. The structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 302.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways:

- Anticancer Activity : Research indicates that compounds with thiophene moieties can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that similar thiophene derivatives can downregulate proteins associated with cell survival, such as XIAP (X-linked inhibitor of apoptosis protein) and Cyclin D1 .

- Antimicrobial Properties : Thiophene derivatives have exhibited significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to leakage of cytoplasmic contents and subsequent cell death .

- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), enzymes crucial in the inflammatory response .

Anticancer Studies

A study evaluated the anticancer effects of related thiophene compounds on several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The results indicated that these compounds could effectively induce apoptosis in cancer cells, as evidenced by increased caspase activity and altered expression of pro-apoptotic and anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T24T | 55.2 ± 2.3 | Apoptosis induction via XIAP downregulation |

| HCT116 | 34.4 | Inhibition of PI3K/Akt pathway |

| UMUC3 | 57.2 | Disruption of mitochondrial membrane potential |

Antimicrobial Evaluation

In vitro studies have shown that this compound exhibits potent activity against strains of Mycobacterium tuberculosis (MTB). The compound was tested in the presence and absence of efflux pump inhibitors, revealing enhanced efficacy when the efflux mechanisms were inhibited .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| MTB | 0.5 µg/mL | High |

| Staphylococcus aureus | 1 µg/mL | Moderate |

| Escherichia coli | 2 µg/mL | Low |

Pharmacokinetics and Drug Development Potential

The pharmacokinetic profile of thiophene-based compounds suggests good bioavailability due to their lipophilicity, which facilitates crossing the blood-brain barrier (BBB). This property is particularly advantageous for developing treatments for neurological disorders and cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Phenoxybenzamido)thiophene-3-carboxamide with high purity?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core, followed by amidation and functionalization. Key steps include:

- Coupling reactions : Use 2-amino-thiophene-3-carboxamide derivatives with 4-phenoxybenzoyl chloride in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, anhydrous solvents such as DMF or DCM) .

- Optimization : Reaction conditions (solvent, temperature, stoichiometry) must be carefully controlled to avoid side products. For example, replacing the thiophene ring with a phenyl ring or altering the carboxamide position drastically reduces activity, emphasizing the need for precise substitution patterns .

- Purification : Column chromatography or recrystallization (e.g., using methanol or ethanol) is critical to achieve >95% purity. Analytical techniques like HPLC and NMR should confirm structural integrity .

Basic: Which in vitro assays are suitable for initial biological screening of this compound?

- Antimicrobial activity : Screen against Mycobacterium tuberculosis using mycolic acid synthesis inhibition assays (targeting Pks13) .

- Anticancer potential : Use the SRB (sulforhodamine B) assay for cytotoxicity screening against cancer cell lines (e.g., HepG-2, MCF-7). This assay provides a colorimetric endpoint, is scalable for high-throughput screening, and correlates well with cellular protein content .

- Kinase inhibition : Employ displacement assays (e.g., DELFIA) with biotinylated peptides to evaluate JNK1/2/3 inhibition, as demonstrated in studies of structurally related thiophene-carboxamides .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of JNK inhibitory activity?

- Critical substituents : Maintain the 3-carboxamide group on the thiophene ring and avoid substitutions at the 4/5-positions, as these modifications reduce potency (e.g., IC50 increases from 5.4 μM to >25 μM with methyl substitutions) .

- Hydrogen bonding : Molecular modeling shows the carboxamide NH2 group forms hydrogen bonds with Gln37 and Met111 in JNK1’s ATP-binding site. Introduce electron-withdrawing groups (e.g., nitro) on the benzamido moiety to enhance binding .

- Dual binding modes : Optimize compounds to interact with both the ATP-binding site and the JIP docking site. For example, compound 25 inhibits c-Jun phosphorylation in cells (IC50 = 7.5 μM) while showing selectivity over p38α and lipid kinases .

Advanced: What strategies address discrepancies in biological activity data across assay platforms?

- Assay validation : Cross-validate results using orthogonal methods. For instance, confirm JNK inhibition via both biochemical (LanthaScreen™ kinase assay) and cellular (TNF-α-stimulated c-Jun phosphorylation) platforms .

- Control standardization : Use reference inhibitors (e.g., SP600125 for JNK) to normalize inter-assay variability. Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Data triangulation : Resolve contradictions by integrating structural data (e.g., X-ray crystallography or docking studies) to explain differences in binding affinities or off-target effects .

Advanced: How can researchers design experiments to evaluate the compound’s selectivity across kinase families?

- Kinase panel screening : Test against a panel of 26+ kinases, including MAPK family members (e.g., p38α, ERK) and lipid kinases, to identify off-target effects. Compound 25 showed <2% inhibition of p38α at 25 μM, confirming JNK selectivity .

- ATP-competitive vs. allosteric inhibition : Use ATP-mimetic controls (e.g., staurosporine) in displacement assays. Compounds binding the JIP site (non-ATP competitive) will retain activity in ATP-concentration-dependent assays .

- Cellular context : Assess selectivity in physiologically relevant models (e.g., primary hepatocytes for metabolic toxicity) to avoid artifacts from immortalized cell lines .

Advanced: What methodologies elucidate the compound’s mechanism of action in antimicrobial activity?

- Target identification : Use Mycobacterium tuberculosis mutants lacking Pks13 to confirm target specificity. Compare mycolic acid production in treated vs. untreated strains via LC-MS .

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects by measuring CFU reductions over 72 hours. Synergistic studies with frontline TB drugs (e.g., isoniazid) can identify combinatorial benefits .

- Resistance profiling : Serial passage experiments under sub-inhibitory concentrations monitor emergent resistance mutations, informing target durability .

Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?

- Solubility and bioavailability : Use HPLC to measure solubility in PBS (pH 7.4) and simulated biological fluids. Introduce sulfonyl or methoxy groups (as in related derivatives) to enhance hydrophilicity .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS. Compare half-life (t½) to prioritize leads .

- In vivo efficacy : Administer in murine models of insulin resistance (for JNK inhibitors) or TB infection. Monitor pharmacodynamic markers (e.g., blood glucose levels, bacterial load) and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.